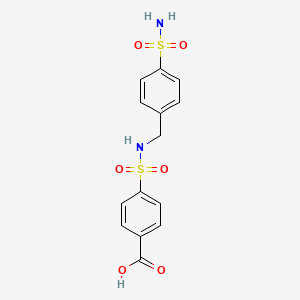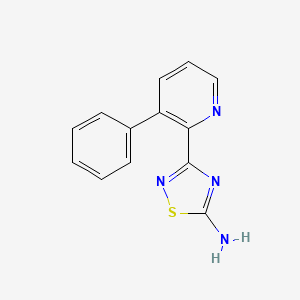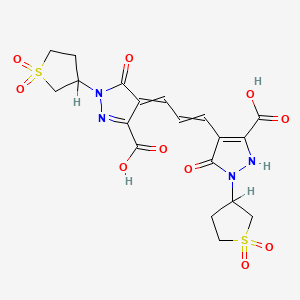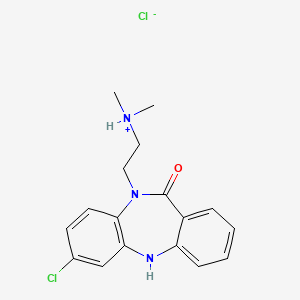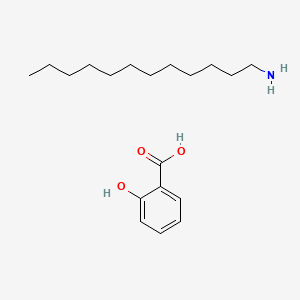
2-(Tetradecylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tetradecylamino)ethanol is an organic compound with the molecular formula C16H35NO. It is a derivative of ethanol where the hydrogen atom in the amino group is replaced by a tetradecyl group. This compound is known for its surfactant properties and is used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Tetradecylamino)ethanol can be synthesized through the reaction of tetradecylamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction is as follows:
C14H29NH2+C2H4O→C14H29NHC2H4OH
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where tetradecylamine and ethylene oxide are combined under specific conditions. The process is optimized to maximize yield and purity, often involving purification steps such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tetradecylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Tetradecylaminoacetaldehyde or tetradecylaminoacetic acid.
Reduction: N,N-Ditetradecylaminoethanol.
Substitution: Various substituted ethanol derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(Tetradecylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of 2-(Tetradecylamino)ethanol is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and other colloidal structures. This property is exploited in various applications, from drug delivery to industrial cleaning processes. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and stabilization of hydrophobic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dodecylamino)ethanol: Similar structure but with a shorter alkyl chain.
2-(Hexadecylamino)ethanol: Similar structure but with a longer alkyl chain.
2-(Octadecylamino)ethanol: Similar structure but with an even longer alkyl chain.
Uniqueness
2-(Tetradecylamino)ethanol is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering better performance compared to its shorter or longer chain analogs .
Propriétés
Numéro CAS |
25737-87-5 |
|---|---|
Formule moléculaire |
C16H35NO |
Poids moléculaire |
257.45 g/mol |
Nom IUPAC |
2-(tetradecylamino)ethanol |
InChI |
InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18/h17-18H,2-16H2,1H3 |
Clé InChI |
ZUEIVCHBEQAIAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


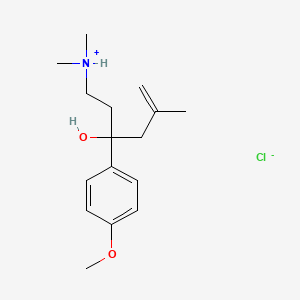


![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
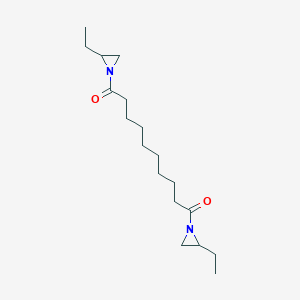
![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)

